molecular formula C8H7ClN2S B566505 5-Chloro-2-methylbenzo[d]thiazol-6-amine CAS No. 101253-50-3

5-Chloro-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B566505
CAS No.: 101253-50-3
M. Wt: 198.668
InChI Key: MOWJTBJTHSFSBO-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzo[d]thiazol-6-amine is a chemical compound with the molecular formula C8H7ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-2-methylbenzo[d]thiazol-6-amine are currently unknown. This compound belongs to the thiazole class of molecules, which have been found to exhibit diverse biological activities

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

Thiazole derivatives have been reported to impact a wide range of pathways, including those involved in inflammation, microbial infection, and cancer . The specific pathways influenced by this compound would depend on its targets, which are currently unknown.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability would be influenced by factors such as its solubility, stability, and interactions with transport proteins. The compound has a molecular weight of 198.68 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives , this compound could potentially have a wide range of effects depending on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy could also be influenced by factors such as pH and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylbenzo[d]thiazol-6-amine typically involves the reaction of 2-methylbenzothiazole with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with 2-methylbenzothiazole to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar chlorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Chloro-2-methylbenzo[d]thiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzothiazole: Another benzothiazole derivative with similar structural features.

    2-Methylbenzothiazole: Lacks the chlorine atom but shares the benzothiazole core structure.

    5-Chloro-2-methylbenzothiazole: Similar structure but without the amine group

Uniqueness

5-Chloro-2-methylbenzo[d]thiazol-6-amine is unique due to the presence of both the chlorine atom and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research applications .

Biological Activity

5-Chloro-2-methylbenzo[d]thiazol-6-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 101253-50-3
  • Molecular Formula : C8H7ClN2S
  • Molecular Weight : 188.67 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis . A study demonstrated that compounds within the 2-aminothiazole series showed sub-micromolar minimum inhibitory concentrations (MIC) against this pathogen, suggesting strong potential for development as anti-tubercular agents . The structure of these compounds allows for various substitutions at the C-2 and C-4 positions, which are critical for their activity.

CompoundMIC (μM)Selectivity Index
This compound<0.5>26
Other Thiazole Derivatives0.70 - 4.5Varies

Anticancer Activity

The compound also shows promise as an anticancer agent. Thiazole derivatives have been linked to cytotoxic effects in various cancer cell lines. For instance, a recent study highlighted that certain thiazole compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating their potential effectiveness in cancer treatment .

Cell LineCompoundIC50 (μg/mL)
A431 (Human Epidermoid Carcinoma)This compound<1.98
U251 (Human Glioblastoma)Similar Thiazole Derivative<10

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole core plays a significant role in its interaction with cellular targets, potentially involving inhibition of specific enzymes or pathways crucial for bacterial survival and cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies on thiazole derivatives indicate that modifications at specific positions can enhance biological activity:

  • C-2 Position : Substituents here can significantly affect lipophilicity and interaction with target sites.
  • C-4 Position : The presence of a pyridyl group at this position has been shown to enhance antibacterial activity.
  • Amino Group : The free amino group at the C-6 position is essential for maintaining cytotoxic activity against cancer cells.

Case Study 1: Anti-Tubercular Activity

In a study exploring the efficacy of various thiazole derivatives against M. tuberculosis, it was found that compounds similar to this compound achieved rapid bactericidal effects, leading to significant reductions in bacterial load within days of treatment .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of several thiazole derivatives on human cancer cell lines. Results showed that compounds with structural similarities to this compound had IC50 values indicating potent anticancer activity, particularly in glioblastoma and melanoma cell lines .

Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJTBJTHSFSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101253-50-3
Record name 5-chloro-2-methyl-1,3-benzothiazol-6-amine
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